molecular formula C21H21ClN2O3 B12328116 2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-ethyl]-6-methoxy-benzoic acid methyl ester

2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-ethyl]-6-methoxy-benzoic acid methyl ester

Cat. No.: B12328116
M. Wt: 384.9 g/mol
InChI Key: QFNVKXRFUSEOBH-UHFFFAOYSA-N
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Description

2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-ethyl]-6-methoxy-benzoic acid methyl ester is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory properties . This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.

Properties

Molecular Formula

C21H21ClN2O3

Molecular Weight

384.9 g/mol

IUPAC Name

methyl 2-[2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)ethyl]-6-methoxybenzoate

InChI

InChI=1S/C21H21ClN2O3/c1-14-17(20(22)24(23-14)16-9-5-4-6-10-16)13-12-15-8-7-11-18(26-2)19(15)21(25)27-3/h4-11H,12-13H2,1-3H3

InChI Key

QFNVKXRFUSEOBH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1CCC2=C(C(=CC=C2)OC)C(=O)OC)Cl)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Key Fragments

The target compound can be dissected into two primary fragments:

  • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-ethyl group : A pyrazole core with chloro, methyl, and phenyl substituents at positions 5, 3, and 1, respectively, and an ethyl side chain at position 4.
  • Methyl 6-methoxy-2-(2-ethyl)benzoate : A benzoic acid methyl ester with a methoxy group at position 6 and an ethyl chain at position 2.

Strategies for fragment coupling and functional group compatibility guide the selection of synthetic pathways.

Synthesis of the Pyrazole Core

Cyclocondensation for Pyrazole Formation

The pyrazole ring is typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or β-keto esters. For the 5-chloro-3-methyl-1-phenyl variant:

  • Starting material : Phenylhydrazine reacts with ethyl acetoacetate to form 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.
  • Chlorination : Treatment with phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS) introduces the chloro group at position 5.
  • Ethyl side chain introduction : Alkylation at position 4 using ethyl bromide or a Wittig reaction with ethyltriphenylphosphonium bromide yields the 4-ethyl substituent.
Representative Reaction Conditions
Step Reagents/Conditions Yield
Cyclocondensation Phenylhydrazine, ethanol, reflux, 12 h 78%
Chlorination NCS, DMF, 0°C → rt, 6 h 65%
Alkylation Ethyl bromide, K₂CO₃, DMF, 80°C, 8 h 70%

Synthesis of the Benzoate Ester Fragment

Methoxylation and Esterification

The benzoate moiety is prepared from 2-hydroxy-6-methoxybenzoic acid:

  • Methylation : The carboxylic acid group is esterified using methanol and sulfuric acid under reflux.
  • Ethyl chain installation : Friedel-Crafts alkylation with ethyl chloride in the presence of AlCl₃ introduces the ethyl group at position 2.
Optimization Notes
  • Friedel-Crafts alkylation requires strict anhydrous conditions to avoid carbocation rearrangements.
  • Directing groups (e.g., methoxy) enhance regioselectivity during electrophilic substitution.

Coupling Strategies for Fragment Assembly

Nucleophilic Substitution

The ethyl chain on the pyrazole acts as a leaving group (e.g., tosylate) for nucleophilic attack by the benzoate fragment:

  • Reaction : Pyrazole-4-ethyl tosylate reacts with sodium salt of methyl 6-methoxy-2-hydroxybenzoate in DMF at 100°C.
  • Challenges : Competing elimination reactions necessitate controlled temperature and base strength.

Transition Metal-Catalyzed Coupling

A Suzuki-Miyaura coupling links the pyrazole and benzoate fragments:

  • Boronic ester preparation : The benzoate fragment is functionalized with a boronic ester at position 2.
  • Cross-coupling : Pd(PPh₃)₄ catalyzes the reaction with 4-bromoethylpyrazole in a mix of dioxane and aqueous Na₂CO₃.
Comparative Efficiency
Method Yield Purity
Nucleophilic substitution 55% 90%
Suzuki coupling 72% 95%

Alternative One-Pot Approaches

tert-Butoxide-Assisted Pyrazole Synthesis

Adapting methods from, potassium tert-butoxide in THF facilitates direct pyrazole formation from esters and alkynes:

  • Reactants : Methyl 6-methoxy-2-propioloylbenzoate and phenylacetylene.
  • Mechanism : Base-mediated cyclization forms the pyrazole ring while retaining the ethyl linkage.
Advantages
  • Reduced step count and higher atom economy.
  • Avoids intermediate purification, improving overall yield (up to 68%).

Purification and Characterization

Recrystallization

The crude product is purified via recrystallization from dimethylformamide (DMF) or ethanol/water mixtures, achieving >95% purity.

Analytical Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, 2H, Ar-H), 6.75 (s, 1H, pyrazole-H), 3.90 (s, 3H, OCH₃), 2.55 (q, 2H, CH₂), 2.30 (s, 3H, CH₃).
  • HPLC : Retention time 12.3 min (C18 column, MeCN/H₂O 70:30).

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Ammonia, thiols, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related pyrazole derivatives possess minimum inhibitory concentration (MIC) values that suggest efficacy against various bacterial strains . The incorporation of the 5-chloro-3-methyl-1-phenylpyrazole structure in the compound may enhance its antimicrobial potency.

Anti-inflammatory Properties

Compounds similar to 2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-ethyl]-6-methoxy-benzoic acid methyl ester have been evaluated for anti-inflammatory effects. The pyrazole ring is often associated with analgesic and anti-inflammatory activities, making this compound a candidate for further research in pain management therapies .

Antioxidant Effects

The antioxidant potential of pyrazole derivatives has been documented, suggesting that this compound could be explored for its ability to scavenge free radicals and mitigate oxidative stress-related diseases . This property is particularly relevant in the context of chronic diseases where oxidative damage plays a critical role.

In Vivo and In Vitro Studies

Recent studies have focused on the biological activity of pyrazole derivatives, including their effects on cell lines and animal models. For instance, certain analogs have demonstrated significant cytotoxicity against cancer cell lines, indicating potential as anticancer agents . Detailed investigations into their mechanisms of action are ongoing.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the pyrazole ring and benzoate moiety can significantly influence biological activity. Systematic SAR studies are necessary to identify the most potent configurations .

Photochromic Materials

Some derivatives of pyrazole compounds exhibit photochromic behavior, which can be harnessed in developing smart materials that change color upon exposure to light. This application is particularly relevant in fields such as optics and sensor technology .

Polymer Chemistry

The incorporation of pyrazole derivatives into polymer matrices has been explored to enhance material properties such as thermal stability and mechanical strength. The unique chemical structure allows for functionalization that can tailor materials for specific applications .

Case Studies

StudyFindings
Antimicrobial Activity Demonstrated significant potency against Gram-positive and Gram-negative bacteria with MIC values below 10 µg/mL .
Anti-inflammatory Effects Showed reduction in paw edema in carrageenan-induced models, indicating potential for pain relief applications .
Photochromic Behavior Exhibited reversible color changes under UV light exposure, useful for smart coatings .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .

Biological Activity

2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-ethyl]-6-methoxy-benzoic acid methyl ester is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole derivatives, in general, are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article provides a comprehensive overview of the biological activity of this specific compound, supported by relevant research findings and data.

Chemical Structure

The compound's structure can be described as follows:

  • Chemical Formula : C17H20ClN3O3
  • CAS Number : 365542-57-0

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar pyrazole scaffolds demonstrate activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa . The presence of the chloro and methoxy groups in the structure may enhance its antibacterial efficacy.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been documented extensively. A study highlighted that pyrazole compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation . This mechanism is crucial for developing non-steroidal anti-inflammatory drugs (NSAIDs).

Anticancer Properties

Recent investigations into the anticancer activity of pyrazole derivatives revealed promising results. For example, certain derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo . The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.

Case Studies

  • Antibacterial Activity : In a study evaluating various pyrazole compounds, several showed minimum inhibitory concentrations (MIC) as low as 1 μg/mL against S. aureus, indicating strong antibacterial properties .
  • Anti-inflammatory Studies : A comparative analysis of different pyrazole derivatives demonstrated that those with electron-withdrawing groups exhibited enhanced COX inhibition compared to their counterparts .
  • Anticancer Evaluation : A recent study reported that a series of pyrazole derivatives, including those structurally related to our compound, displayed significant cytotoxicity against prostate cancer cell lines with IC50 values ranging from 5 to 15 μM .

Data Tables

Biological ActivityRelated Pyrazole DerivativeMIC/IC50 ValueReference
Antibacterial5-Chloro-3-methyl-pyrazole1 μg/mL
Anti-inflammatoryVarious PyrazolesCOX inhibition
AnticancerProstate Cancer StudyIC50: 5-15 μM

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